4-methyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C15H21N5O3S and its molecular weight is 351.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyrimidine core linked to a piperidine ring, which is further substituted with a sulfonyl group derived from an imidazole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its interaction with specific biological pathways.
Antitumor Activity
Recent studies have shown that compounds similar to this structure exhibit significant antitumor effects. For instance, derivatives with piperidine and imidazole functionalities have demonstrated robust activity against various cancer cell lines, including those resistant to conventional therapies .
Table 1: Antitumor Efficacy of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 5.2 | |
Compound B | Karpas-422 | 3.8 | |
Compound C | MCF7 | 4.5 |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the sulfonyl group enhances binding affinity to target proteins involved in these pathways, leading to altered gene expression profiles that favor apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and imidazole rings have been explored to enhance potency and selectivity. For example, variations in substituents on the piperidine nitrogen have shown significant impacts on both biochemical activity and pharmacokinetic properties .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity | Reference |
---|---|---|
N-methyl substitution | Increased potency | |
Aromatic ring addition | Enhanced selectivity | |
Alteration of sulfonyl group | Improved solubility |
Case Studies
Several case studies illustrate the clinical relevance of compounds related to this compound:
- Case Study 1 : A clinical trial involving a related piperidine compound demonstrated significant tumor reduction in patients with advanced solid tumors when administered at a dosage of 160 mg/kg BID .
- Case Study 2 : In vitro studies using HeLa cells showed that the compound induced apoptosis through caspase activation, suggesting a potential pathway for therapeutic intervention in cervical cancer .
特性
IUPAC Name |
4-methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-12-9-14(18-11-17-12)23-10-13-3-6-20(7-4-13)24(21,22)15-16-5-8-19(15)2/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEIHBGCJSEJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。